3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole
Description
Properties
IUPAC Name |
2-(furan-2-yl)-5-(1H-indol-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c1-2-5-11-9(4-1)10(8-15-11)13-16-17-14(19-13)12-6-3-7-18-12/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRZBGIAUSNVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the protein aldose reductase. Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of long-term diabetes complications.
Mode of Action
It can be inferred that, like other oxadiazole derivatives, it may interact with its target protein and modulate its activity.
Biochemical Pathways
Given its potential target, it may influence pathways related to glucose metabolism.
Biological Activity
3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a fused indole and oxadiazole system with a furan substituent. Its molecular formula is , and it has unique properties that contribute to its biological activity.
The biological activity of 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole can be attributed to several mechanisms:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and death.
- Antimicrobial Properties : Preliminary evaluations suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The oxadiazole moiety is often associated with enhanced antibacterial effects.
- Anti-inflammatory Effects : There is emerging evidence that compounds containing oxadiazole rings can exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Antitumor Activity
A study published in a peer-reviewed journal evaluated the cytotoxicity of 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole against various cancer cell lines. The results demonstrated an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating significant anticancer potential. The study also highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy of the compound was assessed using the disk diffusion method against several bacterial strains. The results indicated that 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Studies
Research exploring the anti-inflammatory effects revealed that treatment with this indole derivative significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages. This suggests that the compound may modulate inflammatory responses effectively .
Data Table: Summary of Biological Activities
| Activity Type | Test Method | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| Antitumor | MTT Assay | MCF-7 (Breast Cancer) | 15 µM |
| Antimicrobial | Disk Diffusion | Staphylococcus aureus | Inhibition Zone: 12 mm |
| Escherichia coli | Inhibition Zone: 10 mm | ||
| Anti-inflammatory | ELISA | LPS-induced macrophages | Reduced TNF-alpha levels |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole and indole frameworks. For example, derivatives similar to 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Several studies indicate that oxadiazole derivatives exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus providing therapeutic benefits in inflammatory diseases .
Study 1: Antimicrobial Evaluation
In a recent study evaluating various oxadiazole derivatives, compounds similar to 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole showed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using standard agar diffusion methods, revealing that certain derivatives had MIC values as low as 62.5 μg/mL against resistant strains .
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| A | Staphylococcus aureus | 21 | 62.5 |
| B | Escherichia coli | 22 | 62.5 |
| C | Bacillus subtilis | 19 | 125 |
Study 2: Anticancer Activity Assessment
Another study focused on the anticancer effects of oxadiazole derivatives indicated that compounds containing the indole structure exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged significantly based on structural modifications .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| D | MCF-7 | 15 |
| E | HeLa | 20 |
| F | A549 (lung) | 25 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole can be contextualized by comparing it to structurally related oxadiazole-indole hybrids. Key compounds and their features are summarized below:
Table 1: Structural and Functional Comparison of Oxadiazole-Indole Derivatives
| Compound Name & Structure | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Biological Activity/Properties | References |
|---|---|---|---|---|---|
| 3-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]-1H-indole (Target) | 251.25* | Not reported | 2-Furyl at C5 of oxadiazole | Hypothesized antimicrobial/antioxidant activity | [1, 15] |
| 3-(5-Amino-1,3,4-oxadiazol-2-yl)-2-methyl-1H-indole | 214.09 | 188 | -NH2 at C5 of oxadiazole | Not reported; amino group enhances solubility | [2] |
| 3-(5-Phenylamino-1,3,4-oxadiazol-2-yl)-2-methyl-1H-indole | 290.12 | 248 | -NHPh at C5 of oxadiazole | Moderate antibacterial activity | [2] |
| 3-{[5-(Pentylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole (6g) | 315.45 | Not reported | -S-C5H11 at C5 of oxadiazole | Potent α-glucosidase inhibitor (IC50 < acarbose) | [10, 11] |
| 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole (6p) | 355.5 | 121 | -S-CH2(4-ClC6H4) at C5 | Strong BChE and LOX inhibition | [11] |
| 3-[4-(2-Furoylamino)-1,3-dimethylpyrazol-5-yl]indole (6c) | 320.13 | 207–209 | Furoylamino at pyrazole | Not reported; structural analog with furyl group | [3] |
*Calculated based on formula C14H9N3O2.
Key Findings :
Substituent Effects on Bioactivity: Sulfur-Containing Derivatives: Compounds with sulfanyl groups (e.g., 6g, 6p) exhibit strong enzyme inhibition. For instance, 6g showed superior α-glucosidase inhibition compared to acarbose, attributed to the hydrophobic pentyl chain enhancing active-site binding . Chlorobenzyl derivatives (e.g., 6p) demonstrated dual inhibition of BChE and LOX, likely due to halogen-mediated interactions . Amino vs.
Synthetic Flexibility: The chloromethyl precursor (CAS: 85078-43-9) enables diverse substitutions, including furyl, amino, and sulfanyl groups, via nucleophilic or coupling reactions . Sulfur-containing derivatives are synthesized via thiolation of 5-(indolyl-methyl)-1,3,4-oxadiazole-2-thiols .
Structural Modifications and Physicochemical Properties :
- Melting Points : Furyl-containing compounds (e.g., 6c) exhibit higher melting points (207–209°C) compared to alkylsulfanyl derivatives (e.g., 6g, 6p), reflecting stronger intermolecular interactions .
- Lipophilicity : The 2-furyl group (XLogP3 ~2) balances polarity and lipophilicity, whereas sulfanyl derivatives (e.g., 6g, XLogP3 ~4.5) are more lipophilic, impacting membrane permeability .
Contradictions and Gaps :
- While sulfur-containing derivatives show robust enzyme inhibition, the biological activity of the target furyl-substituted compound remains underexplored. and suggest furyl-indole hybrids may possess antioxidant or anticancer properties, but direct data for 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole is lacking .
Preparation Methods
Esterification and Hydrazide Formation
Starting Material: 2-(1H-indol-3-yl)acetic acid is esterified using absolute ethanol and catalytic sulfuric acid to yield ethyl 2-(1H-indol-3-yl)acetate with yields around 85%.
Hydrazide Formation: The ester is refluxed with hydrazine hydrate in methanol to produce 2-(1H-indol-3-yl)acetohydrazide. This step typically proceeds under reflux conditions for several hours to ensure complete conversion.
Oxadiazole Ring Closure
The hydrazide intermediate is reacted with carbon disulfide and ethanolic potassium hydroxide to induce cyclization, forming the 1,3,4-oxadiazole ring. This step yields 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives.
For the specific 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole, the 2-furyl substituent is introduced either by using 2-furyl carboxylic acid derivatives during the cyclization or by subsequent substitution reactions on the oxadiazole ring.
Substitution and Functionalization
The thiol group at the 5-position of the oxadiazole ring can be alkylated or arylated using alkyl or aralkyl halides in the presence of bases like sodium hydride in dimethylformamide (DMF) to afford S-substituted derivatives.
These substitution reactions are typically carried out at room temperature for 8 hours, followed by workup involving precipitation or solvent extraction to isolate the products.
Representative Reaction Scheme
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Esterification | 2-(1H-indol-3-yl)acetic acid, ethanol, catalytic H2SO4, reflux | Ethyl 2-(1H-indol-3-yl)acetate | ~85 | Brownish liquid |
| 2. Hydrazide formation | Ethyl ester, hydrazine hydrate, methanol, reflux | 2-(1H-indol-3-yl)acetohydrazide | High | Intermediate for cyclization |
| 3. Cyclization | Hydrazide, carbon disulfide, KOH (ethanolic), reflux | 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol | Moderate to high | Formation of oxadiazole ring |
| 4. S-alkylation | Oxadiazole-5-thiol, alkyl/aralkyl halides, NaH, DMF, RT, 8 h | S-substituted oxadiazole derivatives | 70-90 | Final functionalized products |
Characterization and Research Findings
Spectroscopic Data: The synthesized compounds exhibit characteristic IR absorptions for N-H (~3225 cm⁻¹), aromatic C-H (~2930 cm⁻¹), C=N (~1480 cm⁻¹), and C-S (~810 cm⁻¹) bonds.
NMR Analysis: Proton NMR confirms the presence of indole NH, aromatic protons, and substituent methylene groups. For example, 1H NMR in DMSO-d6 shows signals consistent with the indole ring and oxadiazole substituents.
Mass Spectrometry: Electron ionization mass spectra show molecular ion peaks corresponding to the expected molecular weights and fragmentation patterns consistent with the proposed structures.
Yields: Overall yields for the multi-step synthesis range from moderate to high (70–90%), depending on the substituents and reaction conditions.
Alternative Synthetic Approaches
Some methods involve cyclo-dehydrogenation of Schiff bases derived from semicarbazidoindoles in the presence of ferric chloride and acetic acid, leading to substituted 3-(5-phenyl-oxadiazolyl)-amino indoles, which can be adapted for furyl substituents.
Nucleophilic substitution reactions starting from o-phenylenediamine and carboxylic acids have been used to prepare related heterocyclic systems, which might be modified for oxadiazole-indole derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Esterification + Hydrazide + Cyclization | 2-(1H-indol-3-yl)acetic acid, ethanol, hydrazine hydrate, carbon disulfide, KOH | Reflux, ethanolic medium | Straightforward, good yields, well-characterized | Multi-step, requires careful control |
| Cyclo-dehydrogenation of Schiff bases | Semicarbazidoindole, ferric chloride, acetic acid | Room temp to reflux | Direct formation of oxadiazole ring | Limited substrate scope |
| Nucleophilic substitution on benzimidazole precursors | o-Phenylenediamine, carboxylic acids | Various | Versatile for related heterocycles | Not directly for furyl-oxadiazole-indole |
Q & A
Q. What are the established synthetic routes for 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole derivatives, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation or copper-catalyzed click chemistry. For example:
- CuI-catalyzed click chemistry : Reacting 3-(2-azidoethyl)-1H-indole derivatives with furyl-acetylene in PEG-400/DMF solvent mixtures under reflux (12 hours) yields ~42% product after column chromatography (70:30 ethyl acetate/hexane) .
- Cyclocondensation : Hydrazide intermediates (e.g., 2-(1H-indol-3-yl)acetohydrazide) react with furyl-substituted carbonyl compounds in acetic acid under reflux (3–5 hours), achieving yields up to 83% .
Optimization strategies :- Catalyst screening (e.g., CuI vs. Cu nanoparticles).
- Solvent selection (PEG-400 for green chemistry; DMF for solubility).
- Microwave-assisted synthesis to reduce reaction time (not yet reported but theoretically applicable).
Q. Which spectroscopic and analytical techniques are critical for characterizing these compounds?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR : Assigns proton environments (e.g., indole NH at δ 11.0 ppm) and verifies heterocyclic connectivity .
- IR spectroscopy : Confirms functional groups (C=N at 1480 cm⁻¹; oxadiazole ring vibrations at 840–810 cm⁻¹) .
- EI-MS/FAB-HRMS : Validates molecular ions (e.g., m/z 355.5 for C18H14N3OSCl derivatives) and fragmentation patterns .
- TLC and melting points : Assess purity (>95% by single-spot TLC; sharp melting points, e.g., 121–146°C) .
Q. What preliminary biological assays are recommended for evaluating therapeutic potential?
Methodological Answer:
- Enzymatic inhibition :
- Antibacterial screening : Broth microdilution (MIC determination) against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Hemolytic assays (% hemolysis ≤15% considered low toxicity) .
Advanced Research Questions
Q. How do molecular docking studies guide the design of derivatives with enhanced α-glucosidase inhibition?
Methodological Answer:
- Targeted interactions :
- Substituent optimization :
- Validation : Molecular dynamics (MD) simulations (50+ ns) assess binding stability and solvation effects.
Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across derivatives?
Methodological Answer:
Q. What computational strategies predict pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET prediction :
- Bioavailability optimization :
Q. How can researchers validate anti-inflammatory mechanisms beyond enzyme inhibition assays?
Methodological Answer:
- In vitro models :
- In vivo validation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
